Potassium 2-chloro-4-sulphobenzoate
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Overview
Description
Potassium 2-chloro-4-sulphobenzoate is a chemical compound with the molecular formula C7H3ClK2O5S and a molecular weight of 312.81 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-chloro-4-sulphobenzoate typically involves the sulfonation of 2-chlorobenzoic acid followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-chloro-4-sulphobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines. The reaction typically occurs under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Potassium 2-chloro-4-sulphobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-chloro-4-sulphobenzoate involves its interaction with specific molecular targets, leading to various chemical transformations. The chloro group and sulfonate group play crucial roles in its reactivity, enabling it to participate in substitution and other reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-chlorobenzoate
- Potassium 4-sulphobenzoate
- Sodium 2-chloro-4-sulphobenzoate
Comparison
Potassium 2-chloro-4-sulphobenzoate is unique due to the presence of both chloro and sulfonate groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
62454-74-4 |
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Molecular Formula |
C7H4ClKO5S |
Molecular Weight |
274.72 g/mol |
IUPAC Name |
potassium;2-chloro-4-sulfobenzoate |
InChI |
InChI=1S/C7H5ClO5S.K/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10;/h1-3H,(H,9,10)(H,11,12,13);/q;+1/p-1 |
InChI Key |
ZBWIFOFJYNTDQA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
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